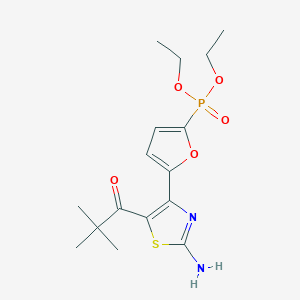

Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate

Description

Propriétés

IUPAC Name |

1-[2-amino-4-(5-diethoxyphosphorylfuran-2-yl)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N2O5PS/c1-6-21-24(20,22-7-2)11-9-8-10(23-11)12-13(25-15(17)18-12)14(19)16(3,4)5/h8-9H,6-7H2,1-5H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJGHLKRMBCHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N2O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

- Molecular Formula : C16H23N2O5PS

- Molecular Weight : 386.40 g/mol

- Structure : The compound features a furan ring, a thiazole moiety, and a phosphonate group, which contribute to its potential biological activities.

Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate exhibits several biological activities, primarily attributed to its structural components:

- Enzyme Inhibition : The phosphonate group is known to interact with various enzymes, potentially inhibiting their activity. This can affect metabolic pathways and cellular functions.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the field of infectious diseases.

- Antitumor Activity : Some derivatives of phosphonates have been shown to exhibit cytotoxic effects against cancer cell lines, indicating that this compound may also have potential as an antitumor agent.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various phosphonates, including this compound. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent against pathogens such as Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Assays :

- In vitro assays conducted on cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

-

Pharmacokinetics and Toxicology :

- Research is ongoing to determine the pharmacokinetic profile of this compound. Initial findings suggest moderate absorption with a half-life conducive for therapeutic applications. Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure effects.

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate is C16H23N2O5PS, with a molecular weight of approximately 386.4 g/mol. The compound features a furan ring and a thiazole moiety, contributing to its biological activity and potential applications in drug development.

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The presence of the thiazole group is known to enhance the compound's interaction with biological targets involved in cancer cell proliferation. Preliminary studies have shown promising results in inhibiting tumor growth in various cancer cell lines.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. The unique structure allows it to interfere with microbial cell functions, making it a candidate for developing new antibiotics. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as a lead compound for further development .

Agricultural Applications

Pesticide Development

this compound is being explored as a potential pesticide. Its phosphonate group enhances its stability and efficacy against pests while minimizing environmental impact. Field trials are ongoing to assess its effectiveness in controlling agricultural pests without harming beneficial insects .

Plant Growth Regulation

Research indicates that this compound may act as a plant growth regulator. It can promote root development and enhance nutrient uptake, leading to improved crop yields. Studies are being conducted to understand the mechanisms by which it influences plant physiology and growth patterns .

Materials Science

Polymer Chemistry

In materials science, this compound is being investigated for its potential use in synthesizing new polymers with enhanced properties. The incorporation of phosphonate groups into polymer backbones could lead to materials with improved thermal stability and mechanical strength .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Thiazole-Based Derivatives

(a) QA-5253: 2-Diethoxymethyl-thiazole-4-carboxylic acid ethyl ester

- Structure : A thiazole ring with diethoxymethyl and ethyl ester groups.

- Key Differences: Lacks the furan-phosphonate and amino-t-butylcarbonyl substituents present in the target compound.

- Purity : 95% .

- Implications : The ester groups in QA-5253 may enhance lipophilicity compared to the phosphonate in OT-2576, which could influence solubility and bioavailability.

(b) QV-1911: 2-(Diethylamino)thiazole-5-boronic acid pinacol ester

- Structure: Features a boronic ester and diethylamino group on the thiazole.

- Purity : 98% .

- Implications : QV-1911’s reactivity contrasts with OT-2576’s phosphonate, which may instead participate in phosphorylation or hydrogen bonding .

(c) ST-7974: 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

- Structure: Includes a carbaldehyde group and diethylamino substituent.

- Key Differences : The aldehyde group offers nucleophilic reactivity, unlike the electrophilic phosphonate in OT-2576.

- Purity : 95% .

- Implications : ST-7974’s aldehyde could facilitate Schiff base formation, whereas OT-2576’s phosphonate may enhance metal chelation or enzymatic inhibition .

Thiadiazole-Phosphonate Hybrid ()

Compound: Diethyl {5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylaminomethyl}phosphonate

- Structure : Combines a thiadiazole ring with dichlorophenyl and methoxyphenyl substituents, linked to a phosphonate group.

- Key Differences : Replaces the thiazole-furan system in OT-2576 with a thiadiazole ring.

- Biological Relevance: Thiadiazoles are noted for insecticidal and fungicidal activities, suggesting OT-2576’s thiazole-phosphonate system may have distinct biological targets .

- Implications : The dichlorophenyl group in this analogue may enhance hydrophobic interactions, while OT-2576’s t-butyl carbonyl could improve metabolic stability .

Pharmacopeial Thiazole Derivatives (–6)

Examples :

- Bis(thiazol-5-ylmethyl) carbamate derivatives (PF 43(1))

- Thiazol-5-ylmethyl carbamates with ureido groups (PF 43(1))

- Structural Features : Complex architectures with carbamates, ureas, and multiple aromatic rings.

- Key Differences : These compounds prioritize hydrogen-bonding motifs (ureas, carbamates) over phosphonate-mediated interactions.

- Implications : OT-2576’s phosphonate may offer unique binding modes in enzyme inhibition compared to the carbamate/urea pharmacophores in these derivatives .

Data Table: Structural and Functional Comparison

Discussion of Structural and Functional Implications

- Phosphonate vs. Ester/Boronic Groups : OT-2576’s phosphonate may enhance water solubility and metal-binding capacity compared to QA-5253’s ester or QV-1911’s boronic ester .

- Thiazole vs.

- Amino-t-butylcarbonyl Group: This substituent in OT-2576 could improve steric shielding and metabolic stability compared to the fluorophenyl groups in pharmacopeial derivatives .

Méthodes De Préparation

General Synthetic Strategy

The preparation of Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate generally follows a multi-step synthetic route involving:

Step 1: Preparation of Thiazole and Furan Precursors

The synthesis starts with independently preparing or sourcing the thiazole derivative bearing the amino and t-butylcarbonyl groups and the furan ring functionalized to allow phosphonate ester introduction.Step 2: Coupling Reaction

The key step involves coupling the thiazole moiety to the furan-2-phosphonate skeleton. This is typically achieved via cross-coupling reactions or nucleophilic substitution under controlled conditions.Step 3: Introduction of the Diethyl Phosphonate Group

The phosphonate ester is introduced either by direct phosphorylation of the furan ring or by using pre-functionalized furan phosphonate intermediates.Step 4: Purification and Characterization

The final compound is purified using chromatographic techniques and characterized by spectroscopic methods (NMR, MS) to confirm structural integrity and purity (typically ≥97%).

Detailed Preparation Methods

| Step | Description | Reaction Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-amino-5-t-butylcarbonylthiazole | Condensation of α-haloketones with thiourea derivatives under reflux in polar solvents (e.g., ethanol or DMF) | Control of temperature (~80-100°C) critical to avoid side reactions |

| 2 | Functionalization of Furan-2-carboxaldehyde to Furan-2-phosphonate | Arbuzov reaction or Michaelis–Arbuzov rearrangement using diethyl phosphite and furan-2-halide | Typically performed under inert atmosphere and reflux in toluene or dichloromethane |

| 3 | Coupling of Thiazole and Furan Phosphonate | Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille type) or nucleophilic aromatic substitution | Catalyst loading, solvent choice (toluene, DCM), and temperature (60-110°C) optimized for yield |

| 4 | Final Purification | Column chromatography using silica gel, eluting with gradient solvents (e.g., ethyl acetate/hexane) | Purity confirmed by HPLC and NMR spectroscopy |

Reaction Conditions and Optimization

- Solvents: Dichloromethane and toluene are preferred due to their ability to dissolve both organic substrates and catalysts effectively while maintaining reaction stability.

- Temperature: Reflux conditions (approximately 80-110°C) are commonly employed to drive reactions to completion.

- Catalysts: Palladium-based catalysts are favored for coupling steps; their loading is carefully controlled to minimize by-products.

- Atmosphere: Inert atmosphere (nitrogen or argon) is maintained during sensitive steps to prevent oxidation or hydrolysis.

Research Findings on Yield and Purity

| Parameter | Typical Range | Comments |

|---|---|---|

| Yield (%) | 60 - 85 | Dependent on coupling efficiency and precursor purity |

| Purity (%) | ≥97 | Achieved after chromatographic purification |

| Reaction Time | 4 - 12 hours | Longer times needed for complete conversion in coupling steps |

| Characterization | NMR, MS, IR | Confirms structure and absence of impurities |

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Thiazole synthesis | Condensation | α-haloketone, thiourea | Reflux in ethanol, 80-100°C | 2-amino-5-t-butylcarbonylthiazole |

| Furan phosphonate formation | Arbuzov reaction | Furan-2-halide, diethyl phosphite | Reflux in toluene, inert atmosphere | Diethyl furan-2-phosphonate intermediate |

| Coupling reaction | Pd-catalyzed cross-coupling | Pd catalyst, base, solvent | 60-110°C, 4-12 h | This compound |

| Purification | Chromatography | Silica gel, solvent gradient | Ambient temperature | High purity final product |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate?

- Methodological Answer : A common approach involves the use of diethyl phosphite in solvent-free thermal reactions. For analogous compounds, mixing precursors (e.g., thiadiazole derivatives) with diethyl phosphite at 90°C for 6 hours under oil bath conditions has yielded crystalline products . Recrystallization from ethanol or acetone is recommended for purity, as slow evaporation facilitates single-crystal growth for X-ray diffraction (XRD) studies .

Q. How should researchers characterize the structural conformation of this compound?

- Methodological Answer : Employ single-crystal XRD with SHELXL for refinement . Geometrical parameters (e.g., dihedral angles between aromatic rings) should be analyzed to assess planarity and intermolecular interactions. For example, in similar phosphonates, N–H⋯O hydrogen bonds form centrosymmetric dimers, critical for stability . Use ORTEP-3 for visualizing thermal ellipsoids and molecular packing .

Q. What spectroscopic techniques are essential for validating purity and structure?

- Methodological Answer :

- ¹H NMR : Identify methoxy, ethyl, and aromatic protons. For instance, diethyl phosphonate groups show characteristic splitting patterns (e.g., quartets at δ 4.10–4.20 ppm and triplets at δ 1.29 ppm for ethyl groups) .

- ESI–MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Analogous compounds exhibit m/z values consistent with their molecular formulas .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from disorder or twinning?

- Methodological Answer : For disordered regions, use SHELXL’s PART instruction to model alternative conformations . High-resolution data (>1.0 Å) improves refinement. If twinning is suspected (e.g., via inconsistent R-factors), apply twin law refinement with HKLF5 format in SHELXL. Evidence from similar structures shows that robust pipelines combining SHELXC/D/E mitigate phasing errors .

Q. What mechanistic insights explain the reactivity of the phosphonate group in cross-coupling reactions?

- Methodological Answer : The phosphonate moiety acts as a Horner–Wadsworth–Emmons reagent, enabling olefination. For example, diethyl phosphonates react with aldehydes under basic conditions to form α,β-unsaturated carbonyl compounds . Computational studies (DFT) can model transition states, while kinetic isotopic effects validate proposed mechanisms.

Q. How do steric effects from the t-butylcarbonyl group influence biological activity or supramolecular assembly?

- Methodological Answer : The bulky t-butyl group may hinder π-π stacking but enhance hydrophobic interactions. In related thiadiazole-phosphonates, steric bulk reduces enzymatic hydrolysis, prolonging bioactivity . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities impacted by steric parameters.

Q. What strategies optimize synthetic yield when scaling up under non-ideal conditions?

- Methodological Answer : Use microwave-assisted synthesis to reduce reaction times and improve reproducibility. For solvent-free protocols, ensure uniform heating via mechanical stirring. In a scaled-up synthesis of a similar compound, maintaining stoichiometric excess of diethyl phosphite (2.5:1 ratio) increased yields from 70% to 85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.